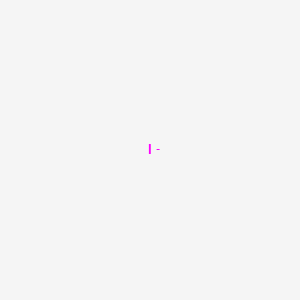

Iodide ion

Vue d'ensemble

Description

Iodide ion is an essential trace element that is required for the synthesis of thyroid hormones. It is a negatively charged ion that is found in various forms in the environment, including seawater, soil, and rocks. This compound is also present in some food sources, such as seafood, dairy products, and iodized salt.

Applications De Recherche Scientifique

Atmospheric Chemistry

Detection of Atmospheric Compounds : Iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometry (HR-ToF-CIMS) has been effectively used for measuring organic and inorganic atmospheric species. The negative mass defect of iodide, coupled with soft ionization and high mass accuracy, facilitates the determination of elemental compositions of detected ions. This technology is crucial for understanding atmospheric oxidative chemistry, especially in rapidly changing environments like aircraft emissions (Lee et al., 2014).

Modeling Chemical Ionization : Iodide-based CIMS has been instrumental in detecting and measuring concentrations of atmospherically relevant compounds. Its strong electronegativity and the soft nature of the adduct formation ionization technique reduce sample fragmentation, providing good selectivity in atmospheric chemistry studies (Iyer et al., 2016).

Material Science

Nano-Materials and Superionic Conductivity : Research on silver iodide (AgI) nanoparticles has revealed their potential in solid-state ionics, particularly due to their high ionic conductivity. Nanosized AgI shows altered phase transition temperatures, contributing to the stabilization of the superionic phase at lower temperatures, which is significant for practical applications (Yamasaki et al., 2013).

Spheroidal Gold Particles Fabrication : Iodide ions have been used as an additive in the fabrication of homogeneous gold spheres, which are key in the development of organized superlattices and have applications in areas like plasmon resonances and Raman scattering (Pazos-Pérez et al., 2012).

Environmental Science

Water Analysis : Optimized ion chromatographic methods utilizing iodide ions have been developed for determining iodide concentrations in groundwater and surface water, providing vital information for environmental monitoring and protection (Badescu et al., 2020).

Solar Cell Research : In perovskite solar cells, the migration and accumulation of iodide ions impact the hysteresis effect, which is crucial for improving the efficiency of these solar cells (Li et al., 2016).

Sensing and Detection

Chemical Sensing : Optical chemical sensors for iodide ions, developed using various materials like organic fluorescent molecules and metal-organic frameworks, have shown high sensitivity and selectivity. Such sensors are significant for monitoring iodide in biological and environmental samples (Mansha et al., 2022).

Iodide Recognition and Sensing : Novel platforms based on DNA-templated gold/silver nanoclusters have been used for the detection of iodide ions. These methods show promising applications in real water sample analysis and have colorimetric as well as fluorescent detection capabilities (Li et al., 2017).

Mécanisme D'action

Target of Action

Iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The thyroid gland plays a vital role in human, plant, and animal life .

Mode of Action

Iodide is concentrated in the thyroid via the sodium/iodide symporter , and subsequently oxidized to iodine . Iodine-131, a radioisotopic form of iodine, is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay . Approximately 10% of its energy and radiation dose is via gamma radiation, while the other 90% (beta radiation) causes tissue damage without contributing to any ability to see or image the isotope .

Biochemical Pathways

Iodide is a component of biochemical pathways in organisms from all biological kingdoms . It plays a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . In vertebrate biology, iodine’s primary function is as a constituent of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3) . These molecules are made from addition-condensation products of the amino acid tyrosine, and are stored prior to release in an iodine-containing protein called thyroglobulin .

Pharmacokinetics

When taken orally, iodide is rapidly absorbed and distributed within the extracellular fluid of the body . Iodide salts are readily absorbed in the gastrointestinal tract . Iodides are distributed widely throughout extracellular fluid of the thyroid gland . The manufacturer recommends maintaining a low iodide diet two weeks before administration and to continue for several days during the uptake and imaging process .

Result of Action

The result of iodide’s action is the prevention of the depletion of endogenous stores of iodine and subsequent deficiency symptoms . Iodine is critical to the proper functioning of the vertebrate endocrine system, and plays smaller roles in numerous other organs, including those of the digestive and reproductive systems . An adequate intake of iodine-containing compounds is important at all stages of development, especially during the fetal and neonatal periods .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Iodide ion plays a significant role in biochemical reactions, particularly in the thyroid gland, where it is a key substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The enzyme thyroid peroxidase catalyzes the oxidation of this compound to iodine, which then iodinates tyrosine residues in thyroglobulin to form T4 and T3 . These hormones are critical for regulating metabolism, growth, and development. This compound also interacts with other proteins and enzymes, such as sodium-iodide symporter, which facilitates its uptake into thyroid cells .

Cellular Effects

This compound influences various cellular processes, particularly in thyroid cells. It affects cell signaling pathways, gene expression, and cellular metabolism by regulating the synthesis and release of thyroid hormones . These hormones, in turn, influence numerous physiological processes, including energy metabolism, protein synthesis, and neural development. This compound also plays a role in maintaining the redox balance within cells by participating in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role in thyroid hormone synthesis. The binding of this compound to thyroid peroxidase and its subsequent oxidation to iodine is a critical step in the formation of thyroid hormones . These hormones then bind to nuclear receptors, modulating gene expression and influencing various cellular functions. Additionally, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as pH, temperature, and the presence of oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can influence thyroid hormone levels and cellular function, with potential implications for metabolic and developmental processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At physiological levels, this compound is essential for normal thyroid function and overall health . Excessive doses can lead to toxic effects, such as thyroid dysfunction, oxidative stress, and disruption of cellular processes . Threshold effects have been observed, where low doses of this compound are beneficial, but high doses can be detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase and sodium-iodide symporter, which facilitate its uptake and incorporation into thyroid hormones . This compound also affects metabolic flux and metabolite levels by regulating the synthesis and release of thyroid hormones, which influence various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the sodium-iodide symporter, which facilitates its uptake into thyroid cells . Once inside the cells, this compound is oxidized to iodine and incorporated into thyroid hormones. This compound can also be transported to other tissues, such as the salivary glands and gastric mucosa, where it plays a role in maintaining physiological functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it is concentrated in the follicular cells for thyroid hormone synthesis . This compound is also found in other tissues, such as the salivary glands and gastric mucosa, where it contributes to various physiological processes . The localization and activity of this compound are influenced by factors such as targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI/h1H/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBWDFGMSWQBCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912339 | |

| Record name | iodide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.9045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

20461-54-5 | |

| Record name | Iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodide ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iodide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and weight of iodide?

A1: Iodide, as an ion, is represented by the symbol I−. It has a molecular weight of 126.904 g/mol.

Q2: Is there any spectroscopic data available for iodide?

A2: Yes, iodide exhibits characteristic absorption spectra. For instance, the absorption spectra of iodide complexes with nickelous ion, cobaltous ion, and iodine (triiodide complex) are distinguishable by their extinction coefficients. These complexes exhibit peaks at longer wavelengths compared to the free iodide ion. []

Q3: How stable are iodide solutions?

A3: Triiodide solutions, prepared by dissolving iodine in excess potassium iodide, should be used immediately due to their susceptibility to air oxidation. []

Q4: How does the presence of carbohydrates impact iodide analysis?

A4: Carbohydrates can interfere with the determination of methoxyl content in lignin using iodide. This interference is attributed to carbohydrates acting as Lewis bases and potentially forming methyl iodide even in the absence of methoxyl groups. []

Q5: Can iodide ions act as catalysts?

A5: Yes, iodide ions can catalyze specific chemiluminescence reactions. For instance, the acetone-hydrogen peroxide-chlorate chemiluminescence system is catalyzed by iodide ions, enabling the detection of trace iodide in water. []

Q6: What is the role of iodide in the acetic acid synthesis from methanol and carbon monoxide?

A6: While iodide ions effectively promote the reaction of methanol with carbon monoxide catalyzed by cobalt (II) ion or dicobalt octacarbonyl, methyl iodide acts as an inhibitor. This highlights the distinct roles of iodide ions and methyl iodide in this catalytic process. []

Q7: Have there been any computational studies on iodide behavior at interfaces?

A7: Yes, theoretical studies have investigated the partial charge transfer between a hydrated this compound and a platinum (100) surface. These studies, combining quantum chemical calculations and molecular dynamics simulations, revealed the impact of hydration and surface dipole layer on the charge transfer process. []

Q8: What insights do computational studies provide about iodide interactions at the water-carbon tetrachloride interface?

A8: Molecular dynamics simulations reveal that polarizable iodide ions are less solvated at the water-carbon tetrachloride interface compared to the water-vapor interface. This decreased solvation leads to repulsive interactions with carbon tetrachloride, influencing iodide's interfacial behavior. []

Q9: How do structural modifications of pyridinium nitronyl nitroxides impact their magnetic properties in the presence of iodide?

A9: In a series of iodide salts of p-N-alkylpyridinium nitronyl nitroxides, increasing the length of the N-alkyl chain influences the position of the this compound (out-of-plane vs. in-plane) relative to the pyridinium ring. This positional change correlates with a shift in magnetic behavior from antiferromagnetic to ferromagnetic. []

Q10: Are there strategies to improve the transdermal delivery of iodide?

A10: Yes, water-in-oil microemulsions have shown promise as a transdermal delivery system for iodide ions. Components like Span 20, ethanol, and Capryol 90 protect iodide from oxidation, forming stable microemulsions. The interfacial properties of iodide, according to the Hofmeister series, further enhance stability. []

Q11: Can transdermal iodide microemulsions effectively treat iodine deficiency in vivo?

A11: Studies on Sprague Dawley rats fed an iodine-deficient diet demonstrated that topical application of iodide microemulsions increased T3 and T4 hormone levels while decreasing TSH levels. Additionally, urinary iodide concentration increased, indicating the potential of this delivery method for addressing iodine deficiency. []

Q12: How does iodine concentration affect angiogenesis in thyroid carcinoma cells?

A12: Research suggests that insufficient iodine levels in thyroid carcinoma cells can lead to increased expression or activity of vascular endothelial growth factor (VEGF), promoting angiogenesis. Conversely, normal or surplus iodide levels can inhibit angiogenesis through mechanisms involving hypoxia-inducible factor-1 (HIF-1) and VEGF-dependent pathways. []

Q13: What analytical techniques are used to study this compound-isotopic exchange reactions?

A13: Radioactive tracer isotopes, such as iodine-131 (131I) and bromine-82 (82Br), are valuable tools for investigating the kinetics of iodide and bromide ion-isotopic exchange reactions in anion exchange resins. This non-destructive technique provides insights into the performance and characteristics of different resin types. [, , , ]

Q14: How can iodide ions be quantified in beer?

A14: A method combining monolithic silica disk-packed spin column pretreatment with high-performance liquid chromatography and electrochemical detection has been developed for quantifying iodide in beer. This method demonstrates high sensitivity with a detection limit of 0.02 nM. []

Q15: How can dual-wavelength spectrophotometry be used to determine nitrate and iodide ions?

A15: Dual-wavelength spectrophotometry, employing wavelengths of 220.0 nm and 231.5 nm, enables the simultaneous determination of nitrate and iodide ions in aqueous solutions. This method leverages the isobestic point and additivity of absorbance for accurate quantification. []

Q16: What electrochemical methods can be used for iodide detection?

A16: Cyclic voltammetry, employing silver nanoparticle-modified electrodes, offers a rapid and sensitive approach for quantifying iodide ions in synthetic urine. This method relies on the voltammetric peaks corresponding to the oxidation of silver to silver iodide and the reverse reaction. []

Q17: What is the role of cinchonine-modified carbon paste electrodes in iodide analysis?

A17: Cinchonine-modified carbon paste electrodes facilitate the stripping voltammetric determination of iodide ions. Iodide ions are deposited on the electrode through ion pairing in an acidic medium, enabling sensitive detection with a low detection limit. []

Q18: How can the iodine/polyiodide equilibrium be studied in battery electrodes?

A18: In-situ Raman spectroscopy, coupled with the use of hybrid cells with varying carbon electrode mass asymmetry, allows for the investigation of iodine/polyiodide equilibrium shifts within nanoporous carbon-based battery electrodes. This approach provides insights into charging mechanisms and self-discharge behavior. []

Q19: How can iodide be detected using gold nanoparticles?

A19: Gold nanoparticles functionalized with glycol chitosan serve as sensitive colorimetric probes for iodide detection. Iodide ions induce aggregation of the nanoparticles, resulting in a visible color change that can be monitored spectroscopically. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione](/img/structure/B1217992.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)